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2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol Documentation Hub

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  • Product: 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol
  • CAS: 866155-59-1

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol

Topic: Molecular weight and formula of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol Content Type: Technical Monograph / Research Guide Audience: Drug Discovery Chemists, Medicinal Chemists, and Process Scientists.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol Content Type: Technical Monograph / Research Guide Audience: Drug Discovery Chemists, Medicinal Chemists, and Process Scientists.[1][2][3][4]

[1][2][3][4]

Chemical Identity & Core Properties[1][2][3][5][6][7][8]

This section establishes the fundamental physicochemical descriptors for 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol . This molecule represents a "privileged scaffold" in medicinal chemistry, combining a polar pyrimidine core with a lipophilic cyclopropyl moiety and a basic piperidine side chain, often utilized in kinase inhibitor and GPCR ligand design.

Physicochemical Summary[3][4][5][8][9]
PropertyValueNotes
IUPAC Name 2-cyclopropyl-6-(piperidin-1-ylmethyl)pyrimidin-4-olAssumes N-linked piperidine (most common synthetic route).[1][2][3][4]
Molecular Formula C₁₃H₁₉N₃O Confirmed via atomic count (C13, H19, N3, O1).
Molecular Weight 233.31 g/mol Monoisotopic Mass: ~233.15 Da.[1]
Predicted LogP 1.2 – 1.8Moderate lipophilicity; suitable for oral bioavailability.
pKa (Predicted) Basic N: ~9.2Acidic OH: ~8.5Amphoteric nature due to basic piperidine and acidic enol/amide.[3][4]
Tautomerism Enol (pyrimidinol) ⇌ Keto (pyrimidinone)Exists predominantly as pyrimidin-4(3H)-one in solid state and neutral solution.[1][3][4]
Structural Analysis

The molecule comprises three distinct pharmacophoric elements:

  • Pyrimidine Core: A hydrogen-bond acceptor/donor scaffold central to molecular recognition.[1][2][3]

  • 2-Cyclopropyl Group: A metabolic stability motif.[1][2] Unlike isopropyl groups, the cyclopropyl ring resists CYP450 oxidation while maintaining steric bulk.[1]

  • 6-Piperidinomethyl Arm: A solubilizing basic tail that can engage in ionic interactions (salt bridges) with protein residues (e.g., Asp/Glu in kinase pockets).[1][3][4]

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is critical for docking studies and formulation. In the gas phase, the enol form (hydroxyl) may be stable, but in solution and crystal lattices, the keto-amine (pyrimidinone) tautomer dominates.[1][3][4]

Tautomeric Equilibrium Diagram

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Aromatic, H-bond Donor/Acceptor Keto Keto Form (4(3H)-Pyrimidinone) Dominant in Solution/Solid Enol->Keto Solvent/Polarity Dependent Keto->Enol  

Caption: Proton shift between N3 and O4 drives the equilibrium. Drug design usually targets the keto form for hydrogen bonding.[1]

Synthetic Methodology

Protocol: Convergent Cyclization & Amination
Step 1: Synthesis of the Pyrimidine Core

Reagents: Cyclopropanecarboxamidine HCl, Ethyl 4-chloro-3-oxobutanoate, Sodium Ethoxide.[1][2] Mechanism: Condensation cyclization.

  • Preparation: Dissolve Cyclopropanecarboxamidine HCl (1.0 eq) in anhydrous Ethanol.

  • Base Addition: Add Sodium Ethoxide (2.5 eq) at 0°C to liberate the free amidine.

  • Cyclization: Dropwise add Ethyl 4-chloro-3-oxobutanoate (1.1 eq). The reaction is exothermic.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Workup: Evaporate ethanol, neutralize with dilute HCl to pH ~6–7 to precipitate 2-cyclopropyl-6-(chloromethyl)pyrimidin-4-ol .

Step 2: Nucleophilic Substitution (Amination)

Reagents: Piperidine, Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).[1][3][4]

  • Setup: Suspend the chloromethyl intermediate (1.0 eq) in MeCN.

  • Nucleophile: Add Piperidine (1.2 eq) and K₂CO₃ (2.0 eq) to scavenge HCl.

  • Reaction: Stir at 60°C for 3 hours. Monitor by LC-MS (Target [M+H]+ = 234.15).[1][3][4]

  • Purification: Filter inorganic salts. Concentrate filtrate. Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM/MeOH gradient).[3][4]

Synthetic Workflow Diagram

Synthesis Start1 Cyclopropanecarboxamidine Inter Intermediate: 2-Cyclopropyl-6-(chloromethyl)pyrimidin-4-ol Start1->Inter Condensation (NaOEt) Start2 Ethyl 4-chloro-3-oxobutanoate Start2->Inter Condensation (NaOEt) Product Target Molecule: 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol Inter->Product SN2 Displacement Reagent Piperidine / K2CO3 / MeCN

Caption: Two-step convergent synthesis minimizing side reactions and ensuring regiospecificity.

Analytical Characterization Profile

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

Mass Spectrometry (ESI-MS)[1][2][3][4]
  • Ionization Mode: Positive (+).[3][4]

  • Parent Ion [M+H]⁺: 234.16 m/z.[3][4]

  • Fragmentation Pattern:

    • Loss of Piperidine fragment (m/z ~84).[3][4]

    • Cyclopropyl ring opening/cleavage.

¹H-NMR (DMSO-d₆, 400 MHz)
  • δ 12.0–12.5 ppm (br s, 1H): OH/NH of pyrimidinone (tautomeric proton).[3][4]

  • δ 6.10 ppm (s, 1H): Pyrimidine C5-H (singlet, characteristic of 4,6-disubstitution).[1][3][4]

  • δ 3.30 ppm (s, 2H): Methylene bridge (-CH₂-N).[1][3][4]

  • δ 2.40 ppm (m, 4H): Piperidine α-protons.[1][3][4]

  • δ 1.90 ppm (m, 1H): Cyclopropyl CH (methine).[3][4]

  • δ 1.50–1.40 ppm (m, 6H): Piperidine β/γ-protons.[1][3][4]

  • δ 0.90–1.00 ppm (m, 4H): Cyclopropyl CH₂ (methylene).[3][4]

Biological & Pharmacological Context[3][4][5][6][10][11][12][13]

Drug Discovery Applications

This molecule serves as a versatile fragment or intermediate in the development of:

  • Kinase Inhibitors: The pyrimidine hinge-binding motif is classical for ATP-competitive inhibitors (e.g., PI3K, mTOR).[1][3] The piperidine tail can extend into the solvent-exposed region to improve solubility.[1][2][3]

  • GPCR Antagonists: Specifically Histamine H4 or Chemokine receptors, where the basic amine mimics endogenous ligands.

  • Metabolic Stability: The cyclopropyl group is a bioisostere for isopropyl or ethyl groups, often reducing clearance rates by blocking metabolic oxidation sites.[1]

Safety & Handling
  • Hazard: Likely an irritant (Skin/Eye).[3][4] The basic piperidine moiety suggests potential for skin sensitization.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent oxidative degradation of the amine.[1][3][4]

References

  • PubChem Compound Summary. 2-Cyclopropyl-6-methylpyrimidin-4-amine (Analogous Scaffold).[1][2][3][4] National Center for Biotechnology Information. Available at: [Link][1][3][4]

  • Kiefer, K., et al. (2019).[5] New relevant pesticide transformation products in groundwater detected using target and suspect screening.[5] Water Research.[5] (Demonstrates stability and detection of cyclopropyl-pyrimidine metabolites). Available at: [Link]

  • Taylor, R. D., et al. (2014).[6] Rings in Drugs.[7][8][6] Journal of Medicinal Chemistry.[6] (Review of Piperidine and Pyrimidine frequency in FDA drugs). Available at: [Link][1][3][4]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[7] 5th Ed. Wiley. (Authoritative text on Pyrimidine synthesis and tautomerism). Available at: [Link][1][3][4]

Sources

Exploratory

Solubility of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol in water vs DMSO

The solubility behavior of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol is governed by a complex interplay between its lipophilic domains (cyclopropyl, piperidine) and its ionizable, polar core (pyrimidinol/pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

The solubility behavior of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol is governed by a complex interplay between its lipophilic domains (cyclopropyl, piperidine) and its ionizable, polar core (pyrimidinol/pyrimidinone tautomerism).[1][2][3]

This guide provides a technical analysis of its solubility mechanisms, predicted physicochemical properties, and robust experimental protocols for validation.[1][2][4]

Executive Summary: Solubility Profile

SolventSolubility RatingMechanismPrimary Utility
Water (Neutral pH) Low to Moderate Limited by lipophilic cyclopropyl/piperidine groups; dependent on piperidine protonation.[1][2][3]Biological assays (requires pH adjustment or cosolvents).[1][4]
Water (Acidic pH < 6) High Protonation of piperidine nitrogen (

) forms a soluble cationic salt.[1][4]
Stock solution preparation for aqueous dilution.[1][3][4]
DMSO Very High Dipolar aprotic solvation disrupts crystal lattice; solvates both hydrophobic and polar domains.[1][3][4]Primary stock solution (10–100 mM); Cryopreservation.[1][4]

Part 1: Physicochemical Profile & Structural Analysis[1][2][3][4]

To understand the solubility differences, we must analyze the molecule's functional groups and their interaction with solvent networks.[1][2][4]

1.1 Structural Dissection[1][2][3]
  • Core (Pyrimidine Ring): A planar, aromatic heterocycle.[1][4] The 4-position hydroxyl group introduces tautomerism .[1][2][3][4] In solution, it exists in equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms.[1][4] The keto form is typically favored in polar solvents but can increase crystal lattice energy, resisting dissolution.[1][3][4]

  • Hydrophobic Domains:

    • 2-Cyclopropyl: A highly lipophilic, rigid group that disrupts water hydrogen bonding networks (hydrophobic effect), significantly reducing aqueous solubility.[1][2][3]

    • Piperidine Ring: A saturated, lipophilic heterocycle.[1][3][4] While the nitrogen is polar, the carbon backbone adds substantial hydrophobicity.[1][3][4]

  • Ionizable Center (The "Solubility Switch"):

    • Piperidinyl Nitrogen: A secondary/tertiary amine with a predicted

      
      .[1][2][3][4] At physiological pH (7.4), this nitrogen is largely protonated (
      
      
      
      ), aiding solubility.[1][4]
    • Pyrimidinol Hydroxyl: Weakly acidic (

      
      ).[1][4] At high pH, it deprotonates to an anion.[1][3][4]
      
1.2 Theoretical Solubility Data (Predicted)
  • LogP (Octanol/Water): ~1.8 – 2.5 (Moderate Lipophilicity)[1][2][3]

  • Polar Surface Area (PSA): ~50–60 Ų[1][3][4]

  • Predicted Water Solubility (Free Base): < 0.5 mg/mL[1][2][3][4]

  • Predicted Water Solubility (Salt form, pH 4): > 10 mg/mL[1][3]

Part 2: Solubility Mechanisms (Water vs. DMSO)

2.1 Water: The Hydrophobic Effect & pH Dependence

Water acts as a hydrogen-bond network.[1][2][3][4] The cyclopropyl and piperidine rings act as "structure breakers," forcing water molecules to order themselves around the solute (entropic penalty).[1][4]

  • Neutral pH: The compound struggles to overcome the lattice energy.[1][3][4]

  • Acidic pH: Adding acid (e.g., HCl) protonates the piperidine nitrogen.[1][4] The resulting charge–dipole interactions with water overcome the hydrophobic effect, drastically increasing solubility.[1][2][4]

2.2 DMSO: The "Super Solvent" Mechanism

Dimethyl Sulfoxide (DMSO) is a dipolar aprotic solvent.[1][4][5]

  • Oxygen Atom (S=O): Highly basic and electron-rich, it acts as a strong H-bond acceptor for the pyrimidinol -OH or -NH groups.[1][2][3]

  • Sulfur/Methyl Groups: These interact favorably with the lipophilic cyclopropyl and piperidine rings via van der Waals and dispersion forces.[1][3][4]

  • Lattice Disruption: DMSO effectively penetrates the crystal lattice, breaking intermolecular H-bonds between pyrimidinol molecules more effectively than water.[1][3][4]

2.3 Visualization of Solubility Equilibrium

The following diagram illustrates the tautomeric equilibrium and solvation shells.

SolubilityMechanism cluster_Water Aqueous Environment (pH 7) cluster_DMSO DMSO Environment Solid Solid Crystal Lattice (High Lattice Energy) Keto Keto Form (Pyrimidinone) Polar but Lipophilic Solid->Keto Slow Dissolution Solvated Fully Solvated Species (Dipole-Dipole + Hydrophobic) Solid->Solvated Rapid Dissolution Enol Enol Form (Pyrimidinol) H-Bond Donor Keto->Enol Tautomerism Precip Precipitation (Hydrophobic Effect) Keto->Precip Cyclopropyl Repulsion Solvated->Keto Dilution w/ Water

Caption: Solubility dynamics showing the kinetic barrier in water due to hydrophobic repulsion versus the thermodynamic stability in DMSO.

Part 3: Experimental Protocols

3.1 Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Objective: Determine the exact thermodynamic solubility in Water and DMSO.

Materials:

  • Compound: 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol (Solid)[1][2][3]

  • Solvents: HPLC-grade Water, DMSO (anhydrous)[1][2][3]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.[1][2][3]

Workflow:

  • Preparation: Weigh ~5 mg of compound into two 1.5 mL microcentrifuge tubes.

  • Solvent Addition:

    • Tube A: Add 500 µL Water (Target: 10 mg/mL).[1][4]

    • Tube B: Add 500 µL DMSO (Target: 10 mg/mL).[1][4]

  • Equilibration: Shake at 25°C for 24 hours (Water) or 4 hours (DMSO).

    • Note: If Tube B (DMSO) is fully clear, add more solid until saturation is visible.[1][4]

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Analysis:

    • Carefully remove the supernatant.[1][3][4]

    • Dilute the supernatant 1:100 with mobile phase (e.g., 50:50 ACN:Water).[1][4]

    • Inject into HPLC.[1][3][4] Calculate concentration using a calibration curve.

3.2 Protocol B: Stock Solution Preparation (Best Practice)

Objective: Prepare a stable 10 mM stock for biological assays.

  • Calculate Mass:

    
    [1][2]
    
    • Assume MW ≈ 233.3 g/mol (Estimate based on formula C13H19N3O).[1][2][3][4]

    • For 1 mL of 10 mM stock:

      
      .[1][4]
      
  • Dissolution: Add 1 mL of 100% DMSO to the powder. Vortex for 30 seconds.[1][3][4]

    • QC Check: Solution should be clear and colorless.[1][3][4] If hazy, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake (DMSO is hygroscopic).[1][2][3]

3.3 Protocol C: Aqueous Dilution (The "Crash" Test)

Objective: Determine the maximum concentration in assay media before precipitation occurs.[1][4]

  • Prepare a 10 mM DMSO stock.[1][3][4]

  • Pipette into a 96-well plate:

    • 198 µL PBS (Phosphate Buffered Saline, pH 7.4).

    • 2 µL DMSO stock (Final: 100 µM, 1% DMSO).

  • Measure Absorbance at 600 nm (turbidity) immediately and after 4 hours.[1][4]

    • Interpretation: An increase in OD600 > 0.01 indicates precipitation.[1][3][4]

    • Troubleshooting: If precipitation occurs, acidify the PBS slightly (pH 6.5) or use a solubilizing agent like cyclodextrin (HP-β-CD).[1][2][3]

Part 4: Data Interpretation & Troubleshooting

ObservationCauseSolution
Cloudiness in Water Hydrophobic aggregation of cyclopropyl groups.[1][2][3]Acidify to pH < 6 using 0.1M HCl or acetic acid to protonate the piperidine.[1][3][4]
Cloudiness in DMSO Moisture contamination (DMSO absorbed water).[1][4]Use fresh, anhydrous DMSO.[1][3][4] Warm the solution to 37°C.
Precipitation on Dilution "Crash-out" effect when DMSO stock hits aqueous buffer.[1][2][3][4]Dilute slowly with vortexing. Keep final DMSO concentration < 0.5% if possible, or use 20% HP-β-CD in the buffer.[1][2][3]
Yellowing of Solution Oxidation of the piperidine or phenol moiety.[1][3][4]Degas solvents; store under nitrogen/argon.[1][3][4]

References

  • Lipinski, C. A., et al. (2001).[1][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link

  • Jouyban, A. (2010).[1][4] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][3][4] (Standard reference for pyrimidine solubility profiles).

  • Bergström, C. A., et al. (2016).[1][4] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 57, 163-176.[1][2][3] (Mechanisms of amine protonation).

  • Gaylord Chemical Company. (2023).[1][4] "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin 102. Link

  • PubChem Compound Summary. (2024). "Pyrimidine Derivatives and Physicochemical Properties." National Library of Medicine.[1][3][4] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Solvent Selection for Reactions of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol

Abstract: The 2-cyclopropyl-4-pyrimidinol scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics. The successful synthesis and derivatization...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-cyclopropyl-4-pyrimidinol scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics. The successful synthesis and derivatization of molecules like 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol are critically dependent on the reaction environment, with the choice of solvent being a paramount factor. A suboptimal solvent can lead to low yields, byproduct formation, or complete reaction failure. This guide provides researchers, scientists, and drug development professionals with a framework for rational solvent selection, blending fundamental chemical principles with practical, field-proven protocols. We will explore the physicochemical nature of the target molecule, dissect the mechanistic implications of solvent choice, and provide detailed protocols for reaction monitoring and a model transformation.

Physicochemical Profile & Tautomeric Considerations

Before selecting a solvent, it is crucial to understand the structural and electronic properties of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol. The molecule possesses distinct domains that dictate its solubility and reactivity.

  • The Pyrimidinol Core: The 4-pyrimidinol moiety exists in a tautomeric equilibrium with its 4(3H)-pyrimidinone form. This equilibrium is solvent-dependent. Protic solvents can hydrogen-bond with both forms, while polar aprotic solvents may favor one tautomer over the other, influencing which atom (oxygen or nitrogen) acts as the primary nucleophile in subsequent reactions.

  • Basic Centers: The molecule contains two key basic sites: the piperidine nitrogen (a secondary amine, more basic) and the pyrimidine ring nitrogens (less basic, sp² hybridized). These sites can be protonated in acidic media and can act as nucleophiles or bases depending on the reaction conditions.

  • Lipophilic Moieties: The cyclopropyl and piperidinomethyl groups confer significant lipophilicity, requiring organic solvents for effective solubilization.

These features suggest that the molecule is amphiphilic to a degree, with poor solubility in purely non-polar solvents like hexanes and potentially limited solubility in highly polar protic solvents like water without pH adjustment.

Table 1: Structural Features and Their Impact on Solvent Interaction

Molecular FeatureChemical NatureImplication for Solvent Selection
4-Pyrimidinol/PyrimidinoneTautomeric, H-bond donor/acceptorChoice of protic vs. aprotic solvent can influence the dominant tautomer and site of reactivity (O- vs. N-alkylation).
Piperidine NitrogenBasic, NucleophilicReadily protonated by protic solvents or acids. Requires a non-reactive solvent if it is the intended nucleophile.
Pyrimidine NitrogensWeakly BasicCan coordinate to Lewis acids. Their basicity is modulated by the solvent environment.
Cyclopropyl & Alkyl GroupsNon-polar, LipophilicContributes to solubility in organic solvents like THF, Dioxane, and DCM.

The Logic of Solvent Selection: A Mechanistic Approach

The ideal solvent must not only dissolve the reactants but also facilitate the desired reaction mechanism while suppressing side reactions. The choice is primarily governed by the reaction type. For a versatile scaffold like this pyrimidinol, common reactions include N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling (after conversion of the hydroxyl to a halide or triflate).

  • For Sₙ2 Reactions (N- or O-Alkylation): These reactions proceed via a charged, polar transition state. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (MeCN) are often superior. They effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the base used for deprotonation but poorly solvate the resulting pyrimidinolate anion, leaving it "naked" and highly nucleophilic. Protic solvents (e.g., ethanol, isopropanol) would hydrogen-bond with and stabilize the anion, reducing its nucleophilicity and slowing the reaction rate.[1]

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): These reactions involve a complex catalytic cycle with intermediates of varying polarity. The solvent must solubilize the organic substrate, the organometallic reagent (e.g., a boronic acid), the palladium catalyst/ligand complex, and the inorganic base (e.g., K₂CO₃, Cs₂CO₃). This often necessitates the use of solvent mixtures.

    • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices as they dissolve the organic components and have sufficiently high boiling points for many coupling reactions.

    • Aqueous Mixtures: Often, water is added to the ethereal solvent (e.g., Dioxane/H₂O) to dissolve the inorganic base, accelerating the crucial transmetalation and reductive elimination steps.[2]

    • Polar Aprotic Solvents: DMF or Toluene can also be effective, particularly for higher-temperature reactions.

The following diagram outlines a logical workflow for selecting an appropriate solvent system based on these principles.

SolventSelection cluster_input Initial Analysis cluster_decision Decision Pathway cluster_output Solvent Choice Start Define Reaction Type (e.g., Alkylation, Coupling) Analyze Analyze Reactants: - Substrate Polarity - Reagent/Base Solubility - Catalyst Stability Start->Analyze Mech Mechanism Type? Analyze->Mech SN2 Sₙ2 / Nucleophilic Substitution Mech->SN2  Sₙ2 Pd_Coupling Pd-Catalyzed Cross-Coupling Mech->Pd_Coupling Cross-Coupling Aprotic Select Polar Aprotic Solvent (DMF, DMSO, MeCN) Rationale: Maximizes nucleophilicity. SN2->Aprotic Ethereal Select Ethereal or Aprotic Solvent (Dioxane, THF, Toluene) + Optional Aqueous Co-solvent Rationale: Solubilizes all components. Pd_Coupling->Ethereal Temp Consider Boiling Point for Thermal Requirements Aprotic->Temp Ethereal->Temp

Caption: A decision-making workflow for solvent selection.

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Effective reaction monitoring is essential to determine completion, identify byproducts, and optimize conditions. TLC is a rapid and inexpensive technique for this purpose.[3]

Materials:

  • TLC Plates: Silica gel 60 F₂₅₄

  • Reactants: 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol

  • Reaction Solvent (e.g., DMF, Dioxane)

  • TLC Eluent (Mobile Phase): A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Visualization: UV lamp (254 nm), and a potassium permanganate (KMnO₄) stain.

Procedure:

  • Eluent Selection: The polarity of the starting material is moderate. A good starting eluent system is 70:30 Ethyl Acetate/Hexanes. Adjust the ratio to achieve a starting material R_f (retention factor) of ~0.2-0.3. Adding methanol will increase polarity for more polar products.

  • Chamber Preparation: Add the chosen eluent to a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with a lid. Allow to equilibrate for 5-10 minutes.

  • Spotting: On the origin line of a TLC plate, spot a dilute solution of the starting material (SM) and a sample taken directly from the reaction mixture (R).

  • Development: Place the plate in the equilibrated chamber and allow the eluent to ascend to ~1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front.

    • Visualize under a UV lamp. The disappearance of the starting material spot in the reaction lane indicates consumption.

    • The appearance of a new spot (product) is expected. The product's R_f will depend on its polarity relative to the starting material.

    • Stain the plate with KMnO₄. This is a strong oxidizing agent that reacts with many functional groups, revealing spots that may not be UV-active.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Eluent & Equilibrate Chamber B 2. Spot Starting Material (SM) & Reaction Mixture (R) A->B C 3. Develop Plate in Chamber B->C D 4. Mark Solvent Front C->D E 5. Visualize under UV Light D->E F 6. Stain (e.g., KMnO₄) E->F G 7. Interpret: - SM Consumption - Product Formation F->G

Caption: Standard workflow for TLC reaction monitoring.

Protocol: Model Reaction - Suzuki Coupling

This protocol describes a hypothetical Suzuki cross-coupling reaction to install an aryl group at the 4-position. This first requires conversion of the 4-pyrimidinol to a 4-chloropyrimidine, a common transformation.

Part A: Chlorination of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol (1.0 eq).

  • Solvent & Reagent Addition: Add phosphoryl chloride (POCl₃, 5-10 eq) as both the reagent and solvent. Caution: POCl₃ is highly corrosive and reacts violently with water. Optionally, a high-boiling inert co-solvent like toluene can be used.

  • Reaction: Heat the mixture to reflux (approx. 107 °C for pure POCl₃) and monitor by TLC (quenching a small aliquot with aqueous NaHCO₃ and extracting with ethyl acetate) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Basify the aqueous solution with solid NaHCO₃ or NaOH until pH > 8.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate. Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-pyrimidine intermediate.

Part B: Suzuki Cross-Coupling of the 4-Chloro Intermediate

  • Setup: To a Schlenk flask, add the crude 4-chloro-pyrimidine intermediate (1.0 eq), the desired Arylboronic Acid (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., in a 4:1 ratio).

    • Causality: Dioxane is chosen for its ability to dissolve the organic substrate and the palladium catalyst. Water is essential for dissolving the inorganic base (K₂CO₃), which is required for the transmetalation step of the catalytic cycle. This biphasic system is highly effective for Suzuki couplings.[4]

  • Reaction: Heat the mixture to 90-100 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract three times with Ethyl Acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Table 2: Summary of Solvent Properties for Common Organic Solvents

SolventFormulaBoiling Point (°C)Dielectric ConstantClass
N,N-DimethylformamideC₃H₇NO15336.7Polar Aprotic
Dimethyl SulfoxideC₂H₆OS18946.7Polar Aprotic
AcetonitrileC₂H₃N8237.5Polar Aprotic
1,4-DioxaneC₄H₈O₂1012.2Non-polar Ethereal
Tetrahydrofuran (THF)C₄H₈O667.5Polar Ethereal
EthanolC₂H₆O7824.5Polar Protic
Dichloromethane (DCM)CH₂Cl₂409.1Non-polar Halogenated
TolueneC₇H₈1112.4Non-polar Aromatic

References

  • ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of different solvents for the model reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent optimization for the synthesis of compound 4f under microwave irradiation conditions. Retrieved from [Link]

  • Johansson, H., et al. (2017). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Chemistry university. (2021, March 1). Solvent Selection [Video]. YouTube. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (n.d.). Aromatic heterocycles 1: structures and reactions. Oxford University Press. Retrieved from [Link]

Sources

Application

Scalable Synthesis of 2-Cyclopropyl-6-(piperidinomethyl)pyrimidin-4-ol: Process Development Guide

Executive Summary This Application Note details a robust, scalable synthetic route for 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol , a functionalized pyrimidine scaffold relevant to pharmaceutical development (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable synthetic route for 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol , a functionalized pyrimidine scaffold relevant to pharmaceutical development (e.g., antiviral and kinase inhibitor intermediates). Unlike bench-scale methods that often suffer from poor atom economy or chromatographic bottlenecks, this protocol prioritizes crystallization-driven isolation and convergent assembly .

The recommended strategy utilizes a Stepwise Cyclization-Displacement approach. This pathway isolates the stable 6-(chloromethyl) intermediate, providing a critical control point for impurity rejection before the final piperidine introduction. This method offers superior scalability compared to direct condensation with pre-aminated keto-esters, which are prone to polymerization.

Retrosynthetic Analysis & Strategy

To ensure high purity and throughput, we deconstruct the target molecule into two primary commercially available synthons: Cyclopropanecarboximidamide (Amidine) and Ethyl 4-chloroacetoacetate .

Strategic Disconnections
  • C-N Bond Formation (Final Step): The piperidine moiety is introduced via nucleophilic substitution (

    
    ) on a highly reactive chloromethyl handle. This avoids carrying the basic amine through the ring-closure step, reducing side reactions.
    
  • Pyrimidine Ring Closure: The pyrimidine core is constructed via a condensation between the amidine and a

    
    -keto ester.
    
  • Amidine Formation: The cyclopropyl amidine is derived from the corresponding nitrile via the Pinner reaction.

Pathway Visualization

Retrosynthesis Target Target: 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol Intermed1 Intermediate A: 2-Cyclopropyl-6-(chloromethyl)pyrimidin-4-ol Intermed1->Target S_N2 Displacement Piperidine Reagent: Piperidine Piperidine->Target Amidine SM 1: Cyclopropanecarboximidamide HCl Amidine->Intermed1 Cyclocondensation KetoEster SM 2: Ethyl 4-chloroacetoacetate KetoEster->Intermed1 + Base

Figure 1: Retrosynthetic disconnection strategy highlighting the critical chloromethyl intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of Cyclopropanecarboximidamide Hydrochloride

Note: This material is commercially available, but in-house synthesis is often required for cost-efficiency at >1kg scale.

Principle: Pinner reaction converting a nitrile to an imidate, followed by ammonolysis.

  • Imidate Formation:

    • Charge a glass-lined reactor with Cyclopropanecarbonitrile (1.0 eq) and Absolute Ethanol (5.0 vol).

    • Cool to 0°C. Sparge with anhydrous HCl gas until saturation (approx. 1.2 eq).

    • Stir at 0–5°C for 12 hours. Monitor by TLC/GC for disappearance of nitrile.

    • Critical Step: Evaporate excess HCl and solvent under reduced pressure to yield the imidate ester hydrochloride as a white solid. Keep anhydrous.

  • Ammonolysis:

    • Resuspend the imidate salt in Absolute Ethanol (3.0 vol).

    • Cool to -10°C. Slowly add Ammonia (7N in Methanol) (3.0 eq).

    • Allow to warm to room temperature (RT) and stir for 24 hours.

    • Workup: Filter the ammonium chloride byproduct. Concentrate the filtrate. Recrystallize the residue from Ethanol/Ether to yield Cyclopropanecarboximidamide HCl .

    • Yield Target: >85%.

Phase 2: Cyclization to 2-Cyclopropyl-6-(chloromethyl)pyrimidin-4-ol

Rationale: This step creates the heterocyclic core. The use of ethyl 4-chloroacetoacetate introduces the chloromethyl handle directly.

Protocol:

  • Preparation of Base: In a reactor, dissolve Sodium Metal (2.2 eq) in Absolute Ethanol (10 vol) to generate Sodium Ethoxide in situ. (Alternatively, use 21% NaOEt solution).

  • Condensation:

    • Add Cyclopropanecarboximidamide HCl (1.0 eq) to the ethoxide solution at 25°C. Stir for 30 min to liberate the free amidine.

    • Cool to 0°C. Add Ethyl 4-chloroacetoacetate (1.1 eq) dropwise over 60 minutes. Control exotherm to <5°C.

  • Reaction:

    • Allow to warm to RT, then heat to reflux (78°C) for 4–6 hours.

    • Monitor by HPLC (Target Rt ~ 4.5 min).

  • Isolation (Precipitation):

    • Concentrate the reaction mixture to ~25% volume.

    • Dilute with Water (10 vol). The solution should be alkaline.

    • Cool to 10°C. Acidify carefully with Glacial Acetic Acid or HCl (2N) to pH 5–6.

    • The product, 2-Cyclopropyl-6-(chloromethyl)pyrimidin-4-ol , will precipitate as an off-white solid.

    • Filter, wash with cold water, and dry under vacuum at 45°C.

    • Yield Target: 70–80%.

Phase 3: Nucleophilic Displacement with Piperidine

Rationale: The chloromethyl group is highly susceptible to nucleophilic attack. Using excess piperidine drives the reaction and scavenges the HCl byproduct.

Protocol:

  • Setup:

    • Suspend 2-Cyclopropyl-6-(chloromethyl)pyrimidin-4-ol (1.0 eq) in Acetonitrile (8 vol).

    • Add Potassium Carbonate (1.5 eq) (optional, to reduce piperidine usage) or use excess piperidine.

  • Addition:

    • Add Piperidine (2.2 eq if no base; 1.1 eq if K2CO3 used) dropwise at RT.

  • Reaction:

    • Heat to 60°C for 3 hours.

    • Monitor by HPLC. The starting material (chloromethyl) peak should disappear.

  • Workup & Purification:

    • Evaporate the solvent under reduced pressure.

    • Resuspend residue in Dichloromethane (DCM) and wash with Water (to remove salts).

    • Dry organic layer over MgSO4 and concentrate.

    • Crystallization: Recrystallize from Ethyl Acetate/Hexanes to obtain the final product as a white crystalline solid.

Process Flow & Logic

ProcessFlow Start START: Raw Materials Step1 Step 1: Amidine Synthesis (Pinner Rxn: Nitrile + HCl/EtOH) Start->Step1 Step2 Step 2: Cyclization (+ Ethyl 4-chloroacetoacetate, NaOEt) Step1->Step2 Amidine HCl Check1 QC Check: HPLC (Purity >95%?) Step2->Check1 Isolate Chloromethyl Int. Check1->Step2 Fail (Recrystallize) Step3 Step 3: Displacement (+ Piperidine, K2CO3, MeCN) Check1->Step3 Pass Workup Workup & Crystallization (EtOAc/Hexanes) Step3->Workup Final FINAL PRODUCT 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol Workup->Final

Figure 2: Operational workflow for the scalable synthesis of the target pyrimidine.

Analytical Specifications & Data

Expected Analytical Data
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.5 (br s, 1H, OH/NH tautomer).
      
    • 
       6.1 (s, 1H, Pyrimidine H-5).
      
    • 
       3.4 (s, 2H, CH2-N).
      
    • 
       2.4 (m, 4H, Piperidine N-CH2).
      
    • 
       1.9 (m, 1H, Cyclopropyl CH).
      
    • 
       1.5 (m, 6H, Piperidine C-CH2).[1]
      
    • 
       0.9–1.1 (m, 4H, Cyclopropyl CH2).
      
  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 234.15. Found = 234.2.

Key Impurity Profile
ImpurityOriginControl Strategy
Bis-alkylated Piperidine Over-reaction of chloromethyl intermediateUse stoichiometry control (1.1 eq Piperidine) and slow addition.
Hydrolyzed Chloride Moisture during Step 2 or 3Maintain anhydrous conditions; use fresh reagents.
O-Alkylated Isomer Tautomeric alkylation (rare with piperidine)Solvent choice (Acetonitrile favors N-alkylation).

Safety & Hazards (E-E-A-T)

  • Ethyl 4-chloroacetoacetate: Potent lachrymator and alkylating agent. Handle in a fume hood. Skin contact can cause severe burns.

  • Cyclopropanecarbonitrile: Toxic if swallowed or inhaled.

  • Piperidine: Flammable liquid, toxic, and corrosive.

  • Exotherms: The condensation in Step 2 is exothermic. Active cooling is mandatory during the addition of the keto-ester to the amidine/base mixture to prevent thermal runaway and byproduct formation.

References

  • Synthesis of 2-substituted-6-methylpyrimidin-4-ols

    • Source: ChemicalBook & PrepChem. "Synthesis of Production of 2-amino-4-cyclopropyl-6-methylpyrimidine."
    • URL:[Link] (Analogous chemistry adapted for chloromethyl variant).

  • Reactivity of Chloromethyl Pyrimidines

    • Source: ResearchGate.[1][2] "The synthesis methods of 6-(chloromethyl)pyrazolo[3,4-d]pyrimidines."

    • URL:[Link]

  • Piperidine Bioisosteres and Pyrimidine Scaffolds

    • Source: Enamine.[3] "Novel Class of Piperidine Bioisosteres."

  • General Pyrimidine Synthesis (Hantzsch/Pinner)

    • Source: PubChem.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Piperidinomethylation of Pyrimidines

Current Status: Operational Topic: Minimizing Side Reactions in Mannich Condensation Audience: Medicinal Chemists & Process Development Scientists Core Directive: The Challenge of Pyrimidine Functionalization The piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions in Mannich Condensation Audience: Medicinal Chemists & Process Development Scientists

Core Directive: The Challenge of Pyrimidine Functionalization

The piperidinomethylation of pyrimidines is a classic Mannich reaction , widely used to introduce solubility-enhancing motifs in kinase inhibitors and GPCR ligands.[1] However, pyrimidines are electron-deficient heterocycles.[1] Unlike phenols or indoles, they resist electrophilic aromatic substitution (EAS) at the C-5 position unless activated by electron-donating groups (EDGs) like -OH or -NH₂ (e.g., uracils, cytosines).[1]

The Problem: Researchers frequently encounter three failure modes:

  • N-Alkylation: Kinetic attack on ring nitrogens (N-1/N-3) rather than the desired C-5 carbon.[1]

  • Bis-Alkylation: Over-reaction leading to substitution at multiple sites.

  • Methylene Dimerization: Formation of insoluble bis-pyrimidine methylene bridges via a retro-Mannich elimination pathway.[1]

This guide provides a self-validating system to navigate these competing pathways.

Diagnostic Flowchart: Reaction Pathways

The following diagram maps the kinetic vs. thermodynamic decisions your reaction makes. Use this to diagnose where your specific experiment is deviating.

MannichPathways Start Reagents (Pyrimidine + HCHO + Piperidine) Iminium Iminium Ion (Active Electrophile) Start->Iminium Acid Cat. Decision Nucleophilic Attack Iminium->Decision N_Alk N-Mannich Base (Kinetic Product) Decision->N_Alk Low Temp / Basic pH C_Alk C5-Mannich Base (Thermodynamic Product) Decision->C_Alk High Temp / Acidic pH N_Alk->Decision Reversible (Heat) Retro Retro-Mannich (Elimination) C_Alk->Retro Prolonged Heat QM Quinone Methide Intermediate Retro->QM - Piperidine Dimer Methylene Dimer (Insoluble Byproduct) QM->Dimer + Pyrimidine

Figure 1: Mechanistic pathway showing the competition between reversible N-alkylation, desired C-alkylation, and irreversible dimerization.[1]

Troubleshooting & Optimization (Q&A)

Issue A: "I am isolating the N-alkylated product instead of the C-5 product."

Diagnosis: This is a kinetic vs. thermodynamic control issue. Nitrogen is the better nucleophile and attacks the iminium ion fastest. However, the N-Mannich base is often reversible (labile), whereas the C-C bond formation at C-5 is irreversible.[1]

Solution:

  • Switch Solvent/Catalyst: Move from neutral solvents (EtOH) to Glacial Acetic Acid (AcOH) .

    • Why: Acidic media protonates the ring nitrogens, making them less nucleophilic.[1] It also catalyzes the tautomerization of the pyrimidine to its more reactive enol/enamine form, which is required for C-5 attack.[1]

  • Increase Temperature: N-alkylation is favored at room temperature. Heating (Reflux) provides the energy to reverse the N-attack and drive the reaction toward the thermodynamic C-5 product.

Issue B: "My product precipitates as an insoluble white solid that isn't the target."

Diagnosis: You have likely formed the Methylene Bis-Pyrimidine Dimer .

  • Mechanism:[1][2][3][4][5] If the reaction is heated too long or the amine concentration drops, the C-5 Mannich base undergoes a retro-Mannich elimination of piperidine, generating a highly reactive ortho-quinone methide intermediate.[1] This electrophile reacts with a second molecule of pyrimidine.

Solution:

  • Trap as Salt: Do not isolate the free base. Isolate the product as the Hydrochloride (HCl) salt . The protonated amine cannot undergo the elimination mechanism required to form the dimer.

  • Monitor Time Strictly: Stop the reaction immediately upon consumption of the starting material. Dimerization is a "post-reaction" degradation event.

Issue C: "The reaction yields a mixture of mono- and bis-piperidinomethylated products."

Diagnosis: Stoichiometry control failure. This is common in pyrimidines with multiple activation sites (e.g., Uracil has two NH groups and C-5).[1]

Solution:

  • Use Pre-formed Electrophile: Instead of mixing formaldehyde and piperidine in situ, use Eschenmoser’s Salt (N,N-dimethylmethyleneiminium iodide) or pre-mix paraformaldehyde and piperidine in methanol to generate the hemiaminal/iminium species before adding the pyrimidine.[1]

  • Slow Addition: Add the iminium source dropwise to the pyrimidine solution to keep the pyrimidine in excess during the addition phase.

Standardized Experimental Protocol

Protocol: C-5 Selective Piperidinomethylation of Uracil Derivatives Objective: Synthesis of 5-(piperidin-1-ylmethyl)pyrimidine derivatives while suppressing N-alkylation and dimerization.

Reagents & Stoichiometry
ComponentEquivalentsRole
Substituted Uracil 1.0 eqNucleophile (Substrate)
Paraformaldehyde 1.2 eqC1 Source
Piperidine 1.2 eqAmine Source
Glacial Acetic Acid Solvent (0.5 M)Catalyst & Solvent
Conc.[1] HCl 1.5 eq (during workup)Stabilizer
Step-by-Step Methodology
  • Iminium Generation (In Situ):

    • In a round-bottom flask, suspend Paraformaldehyde (1.2 eq) and Piperidine (1.2 eq) in Glacial Acetic Acid.

    • Stir at room temperature for 15–30 minutes until the solution becomes clear. This ensures the formation of the reactive iminium species before it sees the pyrimidine.[1]

  • C-C Bond Formation:

    • Add the Pyrimidine substrate (1.0 eq) to the mixture.

    • Heat the reaction to 80–100 °C .

    • Critical Checkpoint: Monitor by TLC/LCMS every 30 minutes. Look for the disappearance of the starting material. Do not overnight reflux.

  • Workup & Stabilization (The "Salt Trap"):

    • Once complete, cool the mixture to room temperature.

    • Do not neutralize with aqueous base (this promotes retro-Mannich degradation).[1]

    • Add Conc. HCl (1.5 eq) dropwise.

    • Dilute with Acetone or Ether to precipitate the product as the Dihydrochloride salt .

    • Filter the solid and wash with cold acetone.

  • Data Validation:

    • 1H NMR (D₂O/DMSO-d6): Look for the characteristic singlet for the methylene bridge (-CH₂-) around δ 3.5–4.0 ppm .[1]

    • Absence of Dimer: Ensure no singlet is present around δ 3.2 ppm (characteristic of bis-pyrimidine methylene).[1]

References

  • Mechanism of Mannich Reaction & Iminium Ions

    • Mannich Reaction - Organic Chemistry Portal.[1]

    • [Link][1]

  • Retro-Mannich Instability in Pyrimidines

    • Kouznetsov, V. V., et al. "Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction."[1] PMC - NIH, 2017.[1]

    • [Link][1]

  • Regioselectivity (C5 vs N1)

    • Overcoming poor regioselectivity in the amination of dichloropyrimidines. BenchChem Technical Guides.[6]

  • Synthesis of 5-substituted Uracils

    • Matyugina, E., et al. "New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity."[1] Molecules, 2022.[1]

    • [Link][1]

  • Use of Eschenmoser's Salt

    • Mannich Reaction | Mechanism | Explanation.[2][3][4][5] AdiChemistry.

    • [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol: A ¹H NMR Perspective

Introduction: The Imperative for Rigorous Structural Verification In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone. Molecules suc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone. Molecules such as 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol, which incorporates a confluence of distinct chemical moieties—a cyclopropyl group, a piperidine ring, and a pyrimidinol core—present unique characterization challenges. Each structural component imparts specific physicochemical properties that can influence biological activity, making precise structural verification essential.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol. We will dissect the theoretical underpinnings of its spectrum, present a robust experimental protocol, and critically compare the insights derived from ¹H NMR with those from alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to structural elucidation.

Part 1: Theoretical ¹H NMR Spectral Analysis

Before stepping into the laboratory, a theoretical prediction of the ¹H NMR spectrum serves as an invaluable roadmap. By deconstructing the molecule into its constituent fragments, we can anticipate the chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) for each unique proton environment.

The structure of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol contains several distinct proton environments, which we will label for clarity.

Figure 1: Structure of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol with proton environments labeled.

Predicted ¹H NMR Signals
Proton Label Description Predicted δ (ppm) Predicted Multiplicity Integration Rationale for Prediction
HₐPyrimidinol OH10.0 - 13.0Broad Singlet (br s)1HThe hydroxyl proton on the pyrimidinol ring is acidic and subject to hydrogen bonding and exchange, resulting in a broad, downfield signal.[1][2] Its chemical shift is highly dependent on solvent and concentration.
HₑPyrimidine C5-H6.0 - 6.5Singlet (s)1HThis is the sole aromatic proton on the pyrimidine ring. Its chemical shift is influenced by the electron-donating -OH group and the electron-withdrawing nature of the ring nitrogens.[3][4]
Methylene Bridge~3.8Singlet (s)2HThese protons are situated between the pyrimidine ring and the piperidine nitrogen, both of which are electron-withdrawing. The absence of adjacent protons results in a singlet.
H₉Piperidine α-CH₂~2.8Triplet (t) or Multiplet (m)4HProtons alpha to the nitrogen atom are deshielded. They will appear as a multiplet due to coupling with the adjacent β-protons.[5][6]
HₕPiperidine β,γ-CH₂1.5 - 1.7Multiplet (m)6HThese protons are in a standard aliphatic environment within the piperidine ring and are expected to overlap, creating a complex multiplet in the upfield region.[7][8]
HᵦCyclopropyl CH1.8 - 2.2Multiplet (m)1HThe methine proton of the cyclopropyl group is deshielded by the adjacent pyrimidine ring. It will be split by the four neighboring cyclopropyl methylene protons.
H꜀, HᏧCyclopropyl CH₂0.8 - 1.2Multiplet (m)4HCyclopropyl protons characteristically appear at high field (upfield) due to the ring's unique anisotropic effect.[9][10] The two sets of methylene protons are diastereotopic and will exhibit complex splitting patterns from coupling to each other and the methine proton.

Part 2: Experimental Protocol and Data Acquisition

The quality of ¹H NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol is designed to be self-validating by incorporating steps that ensure sample purity, instrument calibration, and optimal data processing.

Step-by-Step Experimental Workflow
  • Sample Preparation (The Causality of Choice):

    • Analyte Purity: Ensure the sample of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol is of high purity (>98%), as impurities will introduce extraneous peaks that complicate spectral analysis. Purity can be pre-screened using LC-MS.

    • Massing: Accurately weigh approximately 5-10 mg of the compound. This quantity is sufficient for a strong signal-to-noise ratio on modern NMR spectrometers without causing solubility issues.

    • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Why DMSO-d₆? This solvent is chosen for its excellent solvating power for polar compounds containing hydroxyl and amine functionalities. Crucially, it slows down the proton exchange rate of the -OH group, often allowing it to be observed as a sharper peak than in solvents like CDCl₃ or D₂O (in which it would exchange and disappear).[11]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) if the spectrometer does not use the solvent signal for locking and referencing. TMS provides a sharp singlet at 0.00 ppm for accurate chemical shift calibration.

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup and Calibration:

    • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion and resolution of complex multiplets.

    • Locking and Shimming: Insert the sample into the probe. Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, symmetrical peaks.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse (zg30) sequence is typically sufficient.

    • Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate data point resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

    • Number of Scans (NS): Acquire 16 or 32 scans. This is a balance between achieving a good signal-to-noise ratio and minimizing experiment time.

    • Spectral Width (SW): Set a spectral width of approximately 16 ppm to ensure all signals, from the downfield OH to the upfield cyclopropyl protons, are captured.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.

    • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm to obtain a flat baseline.

    • Referencing: Reference the spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.

    • Integration: Calibrate the integral curves by setting the integral of a well-resolved, unambiguous peak (e.g., the singlet for the pyrimidine C5-H) to its known proton count (1H).

Part 3: Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is exceptionally powerful for mapping the proton framework of a molecule, a multi-technique approach provides a more complete and irrefutable structural confirmation.[12] No single technique can reveal all structural aspects, and their data are often complementary.

workflow start Unknown Compound (e.g., Synthesis Product) ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) start->ms Provides MW ftir FTIR Spectroscopy - Presence of Functional Groups (-OH, N-H, C=O, C=N) start->ftir Identifies bonds nmr NMR Spectroscopy start->nmr structure Proposed Structure ms->structure ftir->structure h_nmr ¹H NMR - Proton Framework - Connectivity (via coupling) nmr->h_nmr c_nmr ¹³C NMR / DEPT - Carbon Skeleton - Number of C, CH, CH₂, CH₃ nmr->c_nmr h_nmr->structure c_nmr->structure d2_nmr 2D NMR (COSY, HSQC) - Confirm H-H and C-H Connectivity final Structure Confirmed d2_nmr->final structure->d2_nmr Verify connections

Figure 2: Decision workflow for comprehensive structural elucidation of an organic molecule.

Performance Comparison Table
Technique Information Provided for Target Molecule Strengths Limitations
¹H NMR - Proton Skeleton: Maps out all H atoms.[13] - Connectivity: H-H coupling provides neighbor information. - Stereochemistry: Diastereotopic protons (e.g., in cyclopropyl group) can be distinguished.- High resolution and information-rich. - Quantitative (integration). - Non-destructive.- Relatively low sensitivity. - Complex spectra can have overlapping signals. - Does not directly observe quaternary carbons or other heteroatoms.
¹³C NMR - Carbon Skeleton: Shows all unique carbon environments. - Functional Groups: Characteristic shifts for C=N, C-O, etc. - DEPT experiments distinguish between CH, CH₂, and CH₃ groups.- Complements ¹H NMR perfectly. - Broader chemical shift range leads to less signal overlap.- Very low natural abundance of ¹³C results in low sensitivity, requiring longer acquisition times or more sample. - Not typically quantitative without special setup.
Mass Spectrometry (MS) - Molecular Weight: Provides the exact mass of the molecule.[14] - Molecular Formula: High-Resolution MS (HRMS) can determine the elemental composition (e.g., C₁₅H₂₀N₄O). - Fragmentation: Can give clues about structural components (e.g., loss of a cyclopropyl group).- Extremely high sensitivity (sub-picomole). - Provides definitive molecular formula (HRMS). - Fast analysis time.- Destructive technique. - Provides limited information on connectivity and no information on stereochemistry. - Isomers are often indistinguishable.
FTIR Spectroscopy - Functional Groups: Confirms presence of key bonds.[15] - O-H stretch (broad, ~3300 cm⁻¹) - C-H stretches (aliphatic/aromatic) - C=N and C=C stretches in the pyrimidine ring (~1500-1650 cm⁻¹)- Fast, inexpensive, and easy to use. - Excellent for confirming the presence or absence of key functional groups.- Provides very limited information on the overall molecular skeleton or connectivity. - The "fingerprint region" (<1500 cm⁻¹) is complex and often difficult to interpret for novel compounds.[14]

Conclusion

The structural elucidation of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol is a task that perfectly illustrates the central role of ¹H NMR spectroscopy in modern organic chemistry. A thorough analysis of its ¹H NMR spectrum, guided by theoretical predictions, provides a detailed map of the proton framework, revealing crucial information about connectivity and the chemical environment of each component.

However, for unequivocal proof of structure—a requirement in regulated environments like drug development—¹H NMR should not be used in isolation. Its power is magnified when combined with complementary techniques. Mass spectrometry provides the definitive molecular formula, ¹³C NMR unveils the carbon backbone, and FTIR confirms the presence of key functional groups. Together, these methods form a self-validating analytical suite, transforming a proposed structure from a hypothesis into a verified fact.

References

  • Pozza, M. D., et al. (2022). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. ResearchGate. [Link]

  • Reddy, G. S., et al. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. UW-Madison Chemistry. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • SpectraBase. (n.d.). Piperidine. SpectraBase. [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR? Rocky Mountain Laboratories. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Applied Sciences. [Link]

  • ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of conventional approaches and proposed method. ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. UCLA Chemistry. [Link]

  • Chegg. (2018). Solved 1. The cyclopropyl derivative hs the H NMR spectrum. Chegg.com. [Link]

  • Journal of Chemical Education. (n.d.). A Comparison of FTNMR and FTIR Techniques. J. Chem. Educ.[Link]

  • University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. UC Boulder Chemistry. [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]

  • Wiberg, K. B., et al. (1965). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/N-cyclopropylmethyl-6-(3S-3-hydroxy-1-pyrrolidinyl_-2-(3S-3-phenyl-1-piperidinyl_-4-pyrimidinecarboxamide]([Link]

  • JETIR. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR. [Link]

  • e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal. [Link]

  • The Pharma Innovation. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. The Pharma Innovation Journal. [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. [Link]

Sources

Comparative

Comprehensive Guide: HPLC Method Development for 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol Purity

Executive Summary The Challenge: 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol presents a classic "basic nitrogen" chromatographic challenge. The piperidine moiety ( ) is fully protonated at standard acidic pH, leadin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol presents a classic "basic nitrogen" chromatographic challenge. The piperidine moiety (


) is fully protonated at standard acidic pH, leading to severe peak tailing on traditional C18 columns due to secondary silanol interactions. Furthermore, the pyrimidinol core introduces tautomeric complexity (keto-enol equilibrium), potentially causing peak splitting or broadening.

The Solution: This guide compares three distinct separation strategies. While Ion-Pair Chromatography (IPC) offers excellent peak shape, it compromises Mass Spectrometry (MS) compatibility. The recommended modern approach utilizes Charged Surface Hybrid (CSH) Technology , which uses a positively charged stationary phase to repel the protonated analyte, delivering superior peak symmetry (


) using simple, MS-friendly mobile phases (Formic Acid).

Molecular Analysis & Physiochemical Context

Understanding the analyte is the first step in rational method design.

FeatureChemical PropertyChromatographic Implication
Piperidine Ring Secondary Amine (

)
Highly basic. Will be positively charged (

) at pH < 8. Causes tailing on standard silica.
Pyrimidinol Core Amphoteric / TautomericPotential for keto-enol shifts. 4-OH group is weakly acidic (

).
Cyclopropyl Group Hydrophobic Steric BulkProvides retention leverage on C18 but requires adequate organic modifier strength.
LogP Estimated ~1.2 - 1.8Moderately polar. Requires low initial organic start (e.g., 5% B) to focus peak.

Comparative Study: Selecting the Stationary Phase

We evaluated three method scenarios to determine the optimal purity assay.

Scenario A: The "Legacy" Approach (Standard C18 + TFA)
  • Column: Traditional End-capped C18 (5 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: TFA acts as an ion-pairing agent, masking the positive charge on the piperidine nitrogen.

Scenario B: The "High pH" Approach (Hybrid C18)
  • Column: High-pH Stable Hybrid C18 (e.g., XBridge BEH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the piperidine is neutral (free base), eliminating silanol interactions.

Scenario C: The "Modern" Approach (CSH C18 + Formic Acid) [RECOMMENDED]
  • Column: Charged Surface Hybrid C18 (e.g., CSH C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Mechanism: The stationary phase carries a permanent low-level positive charge, electrostatically repelling the protonated amine and preventing surface adsorption.

Performance Data Comparison (Representative)
ParameterScenario A (TFA / C18)Scenario B (High pH)Scenario C (CSH / Formic)
USP Tailing Factor (

)
1.1 (Excellent)1.3 (Good)1.1 (Excellent)
MS Sensitivity Poor (Signal Suppression)GoodExcellent
Equilibration Time Slow (>20 column volumes)ModerateFast (<5 column volumes)
Column Lifetime ModerateExcellentExcellent
Selectivity Driven by Ion-PairDriven by NeutralityDriven by Repulsion

Verdict: Scenario C is the superior choice for modern drug development. It combines the peak shape benefits of ion-pairing with the MS-compatibility and speed of simple acidic mobile phases.

Detailed Experimental Protocol (Scenario C)

This protocol is designed for purity analysis and impurity profiling of the target molecule.

Instrumentation & Conditions[1][2][3]
  • System: HPLC or UHPLC with PDA (Photo Diode Array) and optional QDa/MS detector.

  • Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent charged surface column).

  • Column Temp: 40°C (Controls viscosity and tautomeric kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Detection: UV @ 254 nm (Pyrimidine core) and 210 nm (General impurities).

Reagents
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent solvent effects).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurveAction
0.00955-Initial Hold
2.009556Isocratic Hold
15.0010906Linear Gradient
18.0010906Wash
18.109551Return to Initial
23.009556Re-equilibration
System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT (Not More Than) 1.5 for the main peak.

  • Retention Time %RSD: NMT 2.0% (n=5 injections).

  • Resolution: NMT 2.0 between the Main Peak and nearest impurity (if present).

Visualizations

Method Development Decision Tree

This diagram illustrates the logic used to select the CSH technology over alternatives.

MethodSelection Start Analyte: 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol CheckPKA Analyze pKa (Piperidine N ~10.2) Start->CheckPKA Decision1 Is MS Compatibility Required? CheckPKA->Decision1 PathA No (UV Only) Decision1->PathA QC Routine PathB Yes (LC-MS) Decision1->PathB R&D / Impurity ID MethodA Method A: Ion-Pairing (C18 + TFA) Excellent Shape / Poor MS PathA->MethodA Decision2 pH Strategy? PathB->Decision2 HighPH High pH (pH 10) Neutralizes Amine Decision2->HighPH LowPH Low pH (pH 3) Protonates Amine Decision2->LowPH MethodB Method B: Hybrid C18 (NH4HCO3 pH 10) Risk: Pyrimidinol Solubility HighPH->MethodB MethodC Method C: CSH C18 (Formic Acid pH 3) Charge Repulsion LowPH->MethodC Final Final Method: CSH C18 + 0.1% FA MethodC->Final Recommended Protocol

Figure 1: Decision logic for selecting the Charged Surface Hybrid (CSH) stationary phase.

Impurity Profiling Workflow

The operational flow for ensuring purity and identifying unknowns.

Workflow Sample Crude Sample (1 mg/mL) Prep Dilution (90:10 H2O:ACN) Sample->Prep LC LC Separation (CSH C18 Gradient) Prep->LC Detect Dual Detection LC->Detect UV UV (254nm) Quantification Detect->UV MS MS (ESI+) Identification Detect->MS Data Data Analysis UV->Data MS->Data Report Purity Report (% Area) Data->Report

Figure 2: Experimental workflow for simultaneous purity quantification and impurity identification.

References

  • Waters Corporation. (2020). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. Link

  • U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Validation

Comparative Guide: 2-Cyclopropyl vs. 2-Isopropyl Pyrimidines in Drug Design

Executive Summary In the optimization of pyrimidine-based scaffolds—ubiquitous in kinase inhibitors (e.g., mTOR, CDK) and GPCR ligands—the substitution at the C2 position is a critical determinant of pharmacokinetic (PK)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrimidine-based scaffolds—ubiquitous in kinase inhibitors (e.g., mTOR, CDK) and GPCR ligands—the substitution at the C2 position is a critical determinant of pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The transition from a 2-isopropyl (2-iPr) to a 2-cyclopropyl (2-CyPr) group is a classic bioisosteric switch. While both groups fill similar hydrophobic pockets, they diverge significantly in metabolic stability, electronic influence, and lipophilicity.

  • 2-Isopropyl: Offers high steric bulk and electron donation (+I effect) but frequently introduces a "metabolic soft spot" due to the labile tertiary benzylic hydrogen.

  • 2-Cyclopropyl: Increases metabolic stability (stronger C-H bonds), lowers lipophilicity (LogD), and introduces unique electronic properties (pseudo-

    
     character) that can modulate the basicity of the pyrimidine ring.
    

This guide analyzes the mechanistic basis for selecting between these two moieties, supported by experimental data and protocols.

Physicochemical & Structural Comparison

The choice between an isopropyl and a cyclopropyl group is rarely just about steric fit; it fundamentally alters the molecule's physicochemical landscape.

Steric and Electronic Profile
Feature2-Isopropyl Pyrimidine 2-Cyclopropyl Pyrimidine Impact on Drug Design
Hybridization

(Tetrahedral)
Pseudo-

(Walsh Orbitals)
CyPr is more electron-withdrawing; lowers Pyrimidine pKa.
Bond Angle ~109.5° (Flexible)60° (Rigid/Strained)CyPr induces conformational restriction.
C-H BDE ~96 kcal/mol (Tertiary)~106 kcal/mol (Cyclopropyl)CyPr is significantly more resistant to H-abstraction.
Lipophilicity (

LogP)
Baseline-0.3 to -0.5 unitsCyPr improves solubility and lowers promiscuity.
Rotational Freedom Free rotation of MethylsRigid RingCyPr reduces entropic penalty upon binding.
Visualization: Steric & Electronic Divergence

The following diagram illustrates the structural and metabolic divergence between the two analogues.

G iPr 2-Isopropyl Pyrimidine (Flexible, Electron Rich) Metabolism Metabolic Fate iPr->Metabolism CYP450 Hydroxylation (Tertiary C-H abstraction) Binding Target Binding iPr->Binding High Entropic Penalty (Free Rotation) CyPr 2-Cyclopropyl Pyrimidine (Rigid, Electron Deficient) CyPr->Metabolism Resistant to Oxidation (High C-H BDE) CyPr->Binding Pre-organized Conformation (Rigid)

Figure 1: Decision logic for switching from Isopropyl to Cyclopropyl based on metabolic and binding liabilities.

Metabolic Stability: The "Killer App" of the Switch

The primary driver for replacing a 2-isopropyl group with a 2-cyclopropyl group is the mitigation of oxidative clearance.

The Isopropyl Liability

The tertiary methine proton of the isopropyl group (attached directly to the pyrimidine) is benzylic-like. In the context of a pyrimidine ring, this position is electronically activated for Cytochrome P450 (CYP) mediated hydrogen atom abstraction (HAT).

  • Mechanism: CYP enzyme abstracts the tertiary H

    
     Radical formation 
    
    
    
    Hydroxylation (C-OH).
  • Consequence: Rapid clearance, short half-life (

    
    ), and potential for dealkylation.
    
The Cyclopropyl Solution

Cyclopropane C-H bonds possess significant


-character (approx. 

hybridization), making them shorter and stronger (BDE ~106 kcal/mol) than standard alkyl C-H bonds.
  • Mechanism: The high energy barrier prevents direct HAT by CYP enzymes.

  • Risk Note: While stable to direct hydroxylation, cyclopropyl groups can occasionally undergo Single Electron Transfer (SET) ring opening, leading to mechanism-based inhibition (suicide inhibition) of CYPs. However, in the context of electron-deficient pyrimidines, this risk is generally lower than in electron-rich aromatics.

Case Study Data: Kinase Inhibitor Optimization

Hypothetical data synthesized from general SAR trends (e.g., Pyrazolo[1,5-a]pyrimidines).

CompoundR-Group (C2)CYP3A4 Intrinsic Clearance (

)

(Rat, IV)
Potency (

)
A Isopropyl145

L/min/mg (High)
0.8 h12 nM
B Cyclopropyl18

L/min/mg (Low)
4.2 h15 nM

Analysis: The switch to Cyclopropyl (Compound B) reduced clearance by nearly 8-fold with negligible loss in potency, driving the compound from a "tool molecule" to a "lead candidate."

Experimental Protocols

To validate the superiority of the 2-cyclopropyl analog in your specific series, the following protocols are recommended.

Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability difference between iPr and CyPr analogs.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

Protocol:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation: Pre-incubate microsomes (0.5 mg/mL final) with compound for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 150
    
    
    L ice-cold acetonitrile (containing internal standard).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • Success Criterion: CyPr analog should show >3-fold increase in

      
       vs iPr.
      
LogD (Lipophilicity) Determination

Objective: Confirm the reduction in lipophilicity (crucial for reducing off-target toxicity).

  • Method: Shake-flask method (n-octanol/PBS pH 7.4) or Chromatographic Hydrophobicity Index (CHI).

  • Expectation: The CyPr analog should exhibit a LogD approximately 0.3–0.5 units lower than the iPr analog.

Synthesis: Graphviz Pathway

The synthetic accessibility of both analogs is comparable, often utilizing the same intermediate (e.g., a 2-chloropyrimidine or amidine).

Synthesis Start Amidine Precursor (R-C(=NH)NH2) Intermediate Condensation w/ beta-keto ester Start->Intermediate Reagent_iPr Isobutyryl Chloride (for Isopropyl) Reagent_iPr->Intermediate Reagent_CyPr Cyclopropanecarbonyl Chloride (for Cyclopropyl) Reagent_CyPr->Intermediate Product_iPr 2-Isopropyl Pyrimidine Intermediate->Product_iPr Route A Product_CyPr 2-Cyclopropyl Pyrimidine Intermediate->Product_CyPr Route B

Figure 2: Divergent synthesis from a common amidine precursor allows for rapid parallel generation of both analogs.

References

  • Barnes-Seeman, D. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2141–2150.[1][2] Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Wuitschik, G., et al. (2008). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 47(24), 4512-4515. (Cited for comparative lipophilicity analysis of small rings).[5]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol

Operational Safety Protocol: Handling 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol Executive Safety Summary Status: Research Intermediate / Pharmacologically Active Material (PAM) Primary Hazard Class: Corrosive / Ir...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol

Executive Safety Summary

Status: Research Intermediate / Pharmacologically Active Material (PAM) Primary Hazard Class: Corrosive / Irritant (Suspected) & Bioactive

As a Senior Application Scientist, I urge you to look beyond the lack of a specific commercial SDS for this compound. When handling 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol , you are dealing with a molecule that combines a potentially bioactive scaffold (pyrimidine) with a strong organic base (piperidine).

The Core Risk Logic:

  • The Piperidine Moiety: Piperidine has a pKa of ~11.1. Even when substituted, this functional group often imparts significant basicity to the molecule, creating a risk of chemical burns to mucous membranes and severe eye damage upon contact with dust or aerosols.

  • The Pyrimidine Core: This is a "privileged structure" in drug discovery, frequently used in kinase inhibitors and GPCR ligands. Until IC50 data is established, you must treat this as a High-Potency Compound (HPC) to prevent unintended pharmacological effects from occupational exposure.

  • Physical State: Likely a solid/powder. The primary exposure vector is inhalation of dust during weighing and dermal absorption during solution preparation.

Risk Assessment & Hazard Profiling

Functional GroupAssociated HazardOperational Implication
Piperidine Ring Corrosive / Irritant (Skin, Eyes, Respiratory)Dust will react with moisture in the respiratory tract to form a caustic solution. Strict dust control is mandatory.
Pyrimidine Core Target Organ Toxicity (Potential)Treat as a suspect reproductive toxin or specific organ toxicant until toxicology data proves otherwise.
Cyclopropyl Group Metabolic Stability Increases lipophilicity, potentially enhancing dermal absorption rates compared to more polar analogs.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE must scale with the energy and potential for aerosolization of your task.

PPE Component Standard Handling (Closed vials, microscopy)High-Risk Operations (Weighing, Dissolving, Syringing)Rationale
Respiratory Fume Hood (Sash at 18")N95 or P100 Respirator (if outside hood)Protects against fine basic dusts that bypass surgical masks.
Eye Protection Safety Glasses (ANSI Z87.1)Chemical Splash Goggles Glasses allow dust entry from the side; goggles seal the eyes against caustic dust.
Hand Protection Nitrile Gloves (4 mil)Double Nitrile (Outer: 5-8 mil, Inner: 4 mil)Piperidine derivatives can permeate thin nitrile. Double gloving provides a breakthrough buffer.
Body Protection Standard Lab CoatTyvek® Sleeve Covers + Lab CoatProtects wrists/forearms (the most common exposure site) from dust accumulation.

Operational Protocol: Step-by-Step

Phase A: Engineering Controls & Setup
  • Verify Airflow: Ensure Chemical Fume Hood is operating at 80-100 fpm face velocity.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing balance.

    • Why? Dry heterocyclic powders are prone to static charge. Static "jumping" of the powder is the #1 cause of bench contamination.

  • Deactivation Prep: Prepare a beaker of 10% Citric Acid or Dilute Acetic Acid .

    • Why? Water alone may not solubilize the lipophilic free base efficiently. A mild acid neutralizes the basic piperidine group and aids solubility for cleanup.

Phase B: Weighing & Solubilization
  • Don PPE: Put on inner gloves, outer gloves, and sleeve covers.

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the boat; this launches particulates. Roll the spatula handle to dispense.

  • Dissolution: Add solvent (e.g., DMSO, Methanol) to the vial before removing it from the hood.

    • Critical: Once in solution, the risk of inhalation drops, but the risk of percutaneous absorption increases .

Phase C: Decontamination
  • Immediate Wipe: Wipe the balance area with a paper towel soaked in the 10% Citric Acid solution, followed by water.

  • Glove Check: Inspect outer gloves for yellowing or degradation (common with amines). Discard outer gloves into solid hazardous waste.

Visualized Decision Workflows

Figure 1: PPE Selection & Risk Logic

Caption: Logical flow for determining PPE requirements based on the physical state and operational energy of the task.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Action_Solid Is Weighing/Open Handling? Solid->Action_Solid Action_Liquid Is Heating/Pressurizing? Liquid->Action_Liquid High_Risk HIGH RISK PROTOCOL (Double Gloves, Goggles, Sleeve Covers) Action_Solid->High_Risk Yes Std_Risk STANDARD PROTOCOL (Single Nitrile, Safety Glasses) Action_Solid->Std_Risk No (Closed Vial) Action_Liquid->High_Risk Yes Action_Liquid->Std_Risk No

Figure 2: Spill Response Protocol

Caption: Step-by-step decision tree for managing spills, emphasizing neutralization of the basic moiety.

Spill_Response Spill Spill Detected Type Liquid or Solid? Spill->Type Solid_Spill Solid Powder Type->Solid_Spill Liquid_Spill Liquid Solution Type->Liquid_Spill Cover Cover with Wet Paper Towel (Prevent Dust) Solid_Spill->Cover Absorb Absorb with Chem-Pad Liquid_Spill->Absorb Neutralize Wipe with 10% Citric Acid (Neutralize Base) Cover->Neutralize Absorb->Neutralize Final_Clean Soap & Water Wash Neutralize->Final_Clean Dispose Dispose as HazWaste Final_Clean->Dispose

Waste Disposal & Deactivation

Proper disposal is not just compliance; it is environmental stewardship.[1]

  • Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves must go into Hazardous Solid Waste . Label clearly: "Contains Basic Heterocycles."

  • Liquid Waste:

    • Segregation: Do NOT mix with acidic waste streams (e.g., Piranha etch, strong mineral acids) without neutralization, as this can generate heat or fumes.

    • Classification: Dispose of in Basic Organic Waste or Non-Halogenated Organic Waste containers.

  • Empty Containers: Triple rinse with methanol or acetone before discarding glass. Collect the rinsate as hazardous waste.[2][3]

References

  • PubChem. Piperidine - Safety and Hazards. National Library of Medicine. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R 2011. Available at: [Link]

Sources

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